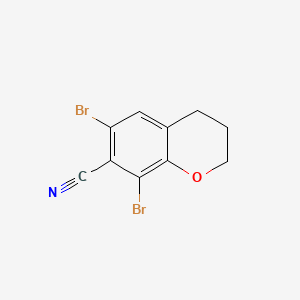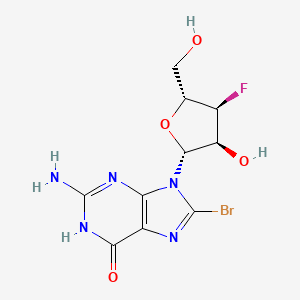
8-Bromo-3'-deoxy-3'-fluoroguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-3’-deoxy-3’-fluoroguanosine: is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms through the inhibition of DNA synthesis and induction of apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3’-deoxy-3’-fluoroguanosine involves the bromination and fluorination of guanosine derivatives. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide and fluorinating agents like diethylaminosulfur trifluoride. The reactions are carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods: Industrial production of 8-Bromo-3’-deoxy-3’-fluoroguanosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-3’-deoxy-3’-fluoroguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the guanine base.
Reduction: Reduction reactions can modify the bromine and fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and thiols.
Major Products Formed: The major products formed from these reactions include various derivatives of 8-Bromo-3’-deoxy-3’-fluoroguanosine with modified functional groups, which can have different biological activities and properties .
Applications De Recherche Scientifique
8-Bromo-3’-deoxy-3’-fluoroguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and derivatives.
Biology: The compound is studied for its effects on DNA synthesis and repair mechanisms.
Medicine: It has potential applications in cancer therapy due to its antitumor activity. It is also being investigated for its antiviral properties against viruses such as herpes simplex and human immunodeficiency virus (HIV).
Mécanisme D'action
The mechanism of action of 8-Bromo-3’-deoxy-3’-fluoroguanosine involves its incorporation into DNA during replication. This incorporation leads to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, such as DNA polymerase, and disrupts the normal function of these enzymes, leading to cell death .
Comparaison Avec Des Composés Similaires
- 8-Bromo-2’-deoxyguanosine
- 3’-Deoxy-3’-fluoroguanosine
- 8-Fluoro-3’-deoxyguanosine
Comparison: 8-Bromo-3’-deoxy-3’-fluoroguanosine is unique due to the presence of both bromine and fluorine substituents on the guanine base. This dual substitution enhances its biological activity and specificity compared to other similar compounds. The combination of these substituents provides a balance between stability and reactivity, making it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C10H11BrFN5O4 |
|---|---|
Poids moléculaire |
364.13 g/mol |
Nom IUPAC |
2-amino-8-bromo-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11BrFN5O4/c11-9-14-4-6(15-10(13)16-7(4)20)17(9)8-5(19)3(12)2(1-18)21-8/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)/t2-,3-,5-,8-/m1/s1 |
Clé InChI |
DAPLYTKKVZTKEF-YOUMAJLPSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)F)O |
SMILES canonique |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



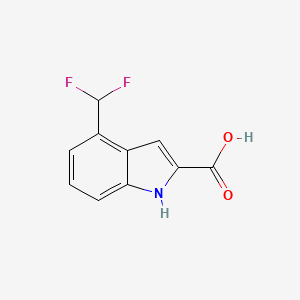
![Ethyl naphtho[2,3-b]thiophene-2-carboxylate](/img/structure/B13913312.png)
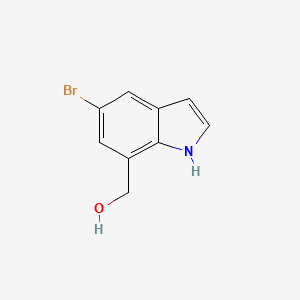
![Tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate](/img/structure/B13913341.png)


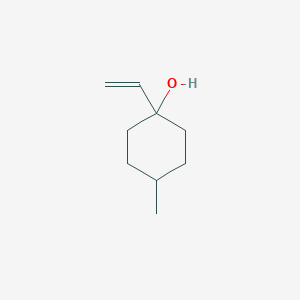
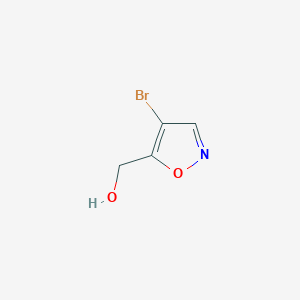

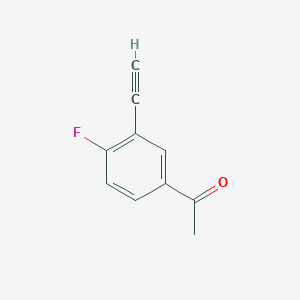
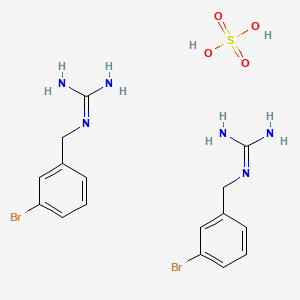
![tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913375.png)
